N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXNFVYYEDLEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide, also known by its CAS number 425631-25-0, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C20H17ClN2O3
- Molecular Weight : 364.81 g/mol
- Structure : The compound features a furan ring and an amide functional group, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many derivatives show inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory pathways, potentially through the NF-κB signaling pathway.
- Antimicrobial Activity : Some studies have indicated that related compounds exhibit antibacterial and antifungal properties.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study involving scopolamine-induced Alzheimer’s disease models, this compound demonstrated significant improvements in learning and memory impairments. The compound's ability to cross the blood-brain barrier and exert neuroprotective effects was highlighted, with mechanisms involving the reduction of reactive oxygen species (ROS) and inhibition of amyloid-beta aggregation.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed that it exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli, respectively.
Comparison with Similar Compounds
Key Structural Features:
- Furan-2-carboxamide group : Contributes to hydrogen bonding and π-π stacking interactions, as observed in similar compounds like N-(2-nitrophenyl)furan-2-carboxamide .
Comparison with Structural Analogs
The following table compares the target compound with structurally related molecules, highlighting differences in substituents, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects: The 2-chlorophenyl group in the target compound and Compound 4a may enhance binding to enzymes like IDH1, as seen in FDA-approved inhibitors (e.g., ivosidenib) .
Synthetic Yields :
- Compound 4a, synthesized via a similar carboxamide coupling procedure, achieved a 77.6% yield, suggesting efficient methodology for related compounds .
Crystallographic Data :
- N-(2-Nitrophenyl)furan-2-carboxamide exhibits a planar amide conformation and intramolecular hydrogen bonding, which stabilize its crystal structure . This behavior may extend to the target compound, influencing its solid-state properties.
Biological Activity: While the target compound shares structural motifs with IDH1 inhibitors (e.g., 2-chlorophenylamino and p-tolyl groups), direct evidence of its activity is lacking. Lanisidenib and ivosidenib, which inhibit IDH1, feature cyclobutyl and fluoropyridyl groups absent in the target .
Research Findings and Implications
Pharmacological Potential:
- The 2-chlorophenylamino group is a hallmark of IDH1 inhibitors, suggesting the target compound may interact with the enzyme’s active site. However, the absence of a difluorocyclobutyl or cyanopyridyl moiety (as in ivosidenib) could limit potency .
Physicochemical Properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
